molecular formula C7H16N2O B2874625 (3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine CAS No. 1932128-95-4

(3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine

Cat. No.: B2874625
CAS No.: 1932128-95-4
M. Wt: 144.218
InChI Key: BPJSEDPZSHOSRI-RNFRBKRXSA-N
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Description

(3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine is a chiral compound with a unique oxolane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group: This step involves the introduction of the aminomethyl group at the 4-position of the oxolane ring. This can be achieved through nucleophilic substitution reactions.

    N,N-Dimethylation: The final step involves the dimethylation of the amine group to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity. Continuous flow reactors and other advanced techniques may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-1-(Aminomethyl)-3,4-dimethylcyclopentyl]acetic acid
  • (1R,3S,4S)-1-(Aminomethyl)-N,2,3-trimethyl-N-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-amine
  • (2S,3S,4S)-4-(Aminomethyl)-3-ethyl-2-methylhexan-1-ol

Uniqueness

(3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine is unique due to its specific stereochemistry and oxolane ring structure. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S,4S)-4-(aminomethyl)-N,N-dimethyloxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(2)7-5-10-4-6(7)3-8/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJSEDPZSHOSRI-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1COCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1COC[C@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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